

Discovery and development of LTX-315 for cancer therapy

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LTX-315 for Cancer Therapy: A Technical Guide

An In-depth Technical Guide on the Discovery, Development, and Mechanism of Action of LTX-315

For Researchers, Scientists, and Drug Development Professionals

Abstract

LTX-315 is a first-in-class oncolytic peptide that has emerged as a promising immunotherapeutic agent for the treatment of solid tumors. Derived from bovine lactoferricin, this synthetic 9-mer cationic peptide exerts a dual mechanism of action: direct tumor cell lysis and robust stimulation of a systemic, tumor-specific immune response. Administered intratumorally, LTX-315 rapidly disrupts the plasma and mitochondrial membranes of cancer cells, leading to immunogenic cell death (ICD). This process releases a cascade of damage-associated molecular patterns (DAMPs), which in turn recruit and activate innate immune cells, leading to the maturation of dendritic cells and the subsequent priming of tumor-infiltrating T cells. Preclinical studies have consistently demonstrated the potent anti-tumor efficacy of LTX-315 in various cancer models, including melanoma, sarcoma, and breast cancer, often resulting in complete tumor regression and long-lasting immunological memory. Clinical trials in patients with advanced solid tumors have shown that LTX-315 is well-tolerated and can induce both local and systemic anti-tumor responses, including the regression of non-injected, distant tumors (abscopal effect). This technical guide provides a comprehensive overview of the

discovery, development, mechanism of action, and clinical evaluation of LTX-315, with a focus on the experimental data and protocols that underpin its therapeutic potential.

Discovery and Optimization

LTX-315 was developed through a systematic process of rational drug design, originating from the naturally occurring host defense peptide, bovine lactoferricin (LfcinB).[1] Structure-activity relationship (SAR) studies identified a helical segment of LfcinB as crucial for its cytotoxic activity. This led to the de novo design of a series of 9-mer cationic peptides, optimizing for enhanced anti-cancer potency and selectivity against cancer cells over normal cells.[2]

The final lead candidate, LTX-315, is a synthetic 9-mer peptide with the amino acid sequence K-K-W-W-K-K-W-Dip-K-NH₂. A key modification was the incorporation of the bulky, non-natural hydrophobic amino acid 3,3-diphenylalanine (Dip), which significantly enhanced its membranolytic and oncolytic properties.[3] LTX-315's amphipathic structure, with cationic residues on one face and hydrophobic residues on the other, is critical for its interaction with and disruption of the negatively charged membranes characteristic of cancer cells.[3]

Mechanism of Action

LTX-315's therapeutic effect is rooted in a dual mechanism that bridges direct oncolysis with the induction of a powerful and lasting anti-tumor immune response.

Direct Oncolysis via Membrane Disruption

Upon intratumoral injection, the cationic LTX-315 peptide preferentially interacts with the anionic components of cancer cell membranes. This interaction leads to rapid membrane permeabilization and disruption of both the plasma and mitochondrial membranes.[2][4] This membranolytic action results in necrotic cell death, a key feature that distinguishes it from apoptotic cell death induced by many conventional chemotherapies.[5]

Induction of Immunogenic Cell Death (ICD)

The necrotic death induced by LTX-315 is immunogenic, meaning it triggers an immune response. The disruption of tumor cells leads to the release of Damage-Associated Molecular Patterns (DAMPs) into the tumor microenvironment.[1][2] Key DAMPs released include:

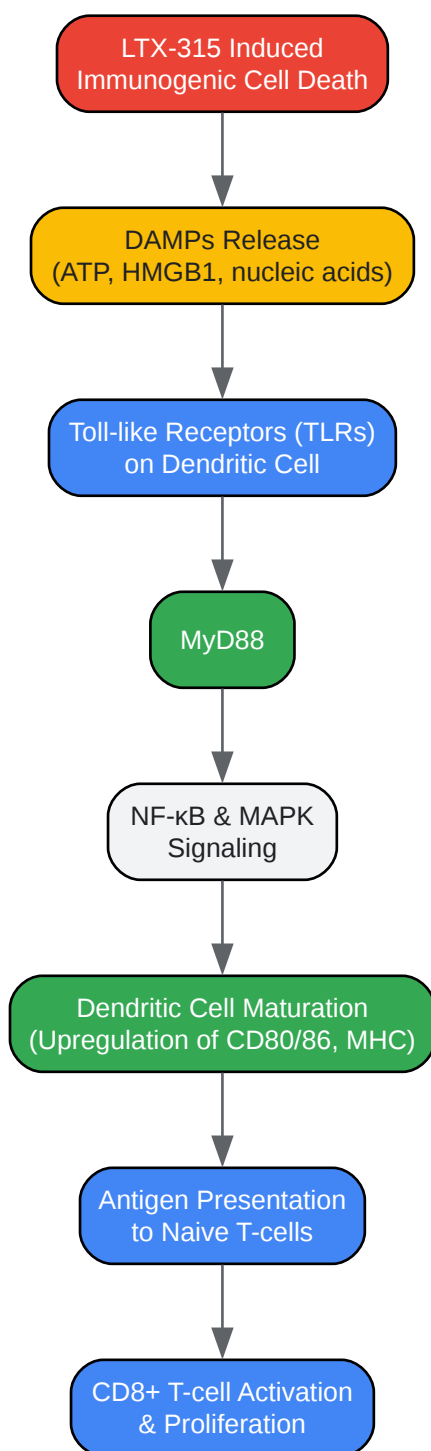
- ATP: Acts as a "find-me" signal to attract antigen-presenting cells (APCs) like dendritic cells (DCs).[6][7]
- Calreticulin (CRT): Translocates to the cell surface before lysis, acting as an "eat-me" signal for phagocytosis by DCs.[6]
- High-Mobility Group Box 1 (HMGB1): A nuclear protein that, when released, acts as a pro-inflammatory cytokine and promotes DC maturation.[1][6]
- Cytochrome c: Released from damaged mitochondria, it also contributes to the inflammatory response.[1][8]

Caption: Mechanism of action of LTX-315.

T-Cell Priming and Systemic Immunity

The release of DAMPs and tumor antigens creates an inflammatory tumor microenvironment that promotes the maturation of dendritic cells.[4][9] Recent studies have shown that this process is dependent on the MyD88 signaling pathway, which is downstream of Toll-like receptors (TLRs) that recognize DAMPs.[4] Mature DCs then migrate to draining lymph nodes to present tumor antigens to naive T cells, leading to the priming and activation of tumor-specific CD8+ cytotoxic T lymphocytes.

These activated T cells then traffic back to the tumor, as well as to distant metastatic sites, to mediate tumor cell killing.[2] This induction of a systemic immune response is crucial for the observed abscopal effects, where the local treatment of one tumor leads to the regression of untreated tumors elsewhere in the body.[1]



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Caption: LTX-315 induced DC maturation pathway.

Quantitative Data

In Vitro Cytotoxicity

LTX-315 has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines, including those resistant to standard chemotherapeutic agents. The mean IC50 values are summarized below.

Histological Origin	Number of Cell Lines	Mean IC50 Range (µM)
Lymphoma	10	< 5
Leukemia	6	5 - 15
Colon Cancer	7	5 - 15
Melanoma	6	< 5
Breast Cancer	5	5 - 15
Ovarian Cancer	5	5 - 15
Prostate Cancer	2	5 - 15
Lung Cancer	7	5 - 15
Renal Cancer	2	5 - 15
CNS Cancer	6	5 - 15
Normal Fibroblasts (MRC-5)	1	> 15
Normal Endothelial Cells (HUV-EC-C)	1	> 15

Data adapted from the
supplementary information of
Haug et al., J Med Chem,
2016.[3]

Preclinical Efficacy

Intratumoral administration of LTX-315 has resulted in significant anti-tumor effects in various preclinical models.

Cancer Type	Animal Model	Treatment Regimen	Outcome	Reference
Melanoma (B16)	Mouse (orthotopic)	1 mg/injection, daily for 3 days	80% complete regression	[2]
Fibrosarcoma (MCA205)	Mouse	300 µ g/injection	Tumor necrosis and immune infiltration	[6]
Mesenchymal Sarcoma (rTMSC)	Rat (metastatic)	1 mg/injection (i.t.)	Complete regression of injected and distant tumors	[1]
Melanoma (Braf/Pten-driven)	Mouse (genetic model)	Not specified	Profound anti-tumor effects	[5]
Soft Tissue Sarcoma (Kras/p53-driven)	Mouse (genetic model)	Not specified	Delayed progression	[5]

Clinical Trial Results

Clinical studies have evaluated the safety and efficacy of LTX-315 as a monotherapy and in combination with checkpoint inhibitors.

Trial Phase	Cancer Types	Treatment	Key Outcomes	Reference
Phase I (NCT01986426)	Advanced Solid Tumors	LTX-315 monotherapy	28% Stable Disease (SD); 29% of patients had $\geq 30\%$ volume reduction in injected tumors; 86% of biopsies showed increased CD8+ T cells.	[10]
Phase I/II (NCT01986426)	Triple-Negative Breast Cancer (TNBC)	LTX-315 + Pembrolizumab	17% Partial Response (PR), 25% SD in evaluable patients.	[11]
Phase I/II (NCT01986426)	Melanoma	LTX-315 + Ipilimumab	33% SD in evaluable patients.	[11]
Phase II (NCT05188729)	Basal Cell Carcinoma (BCC)	LTX-315 monotherapy	~51% complete histological clearance; 86% overall reduction in tumor size.	[12] [13]

Clinical Safety and Tolerability

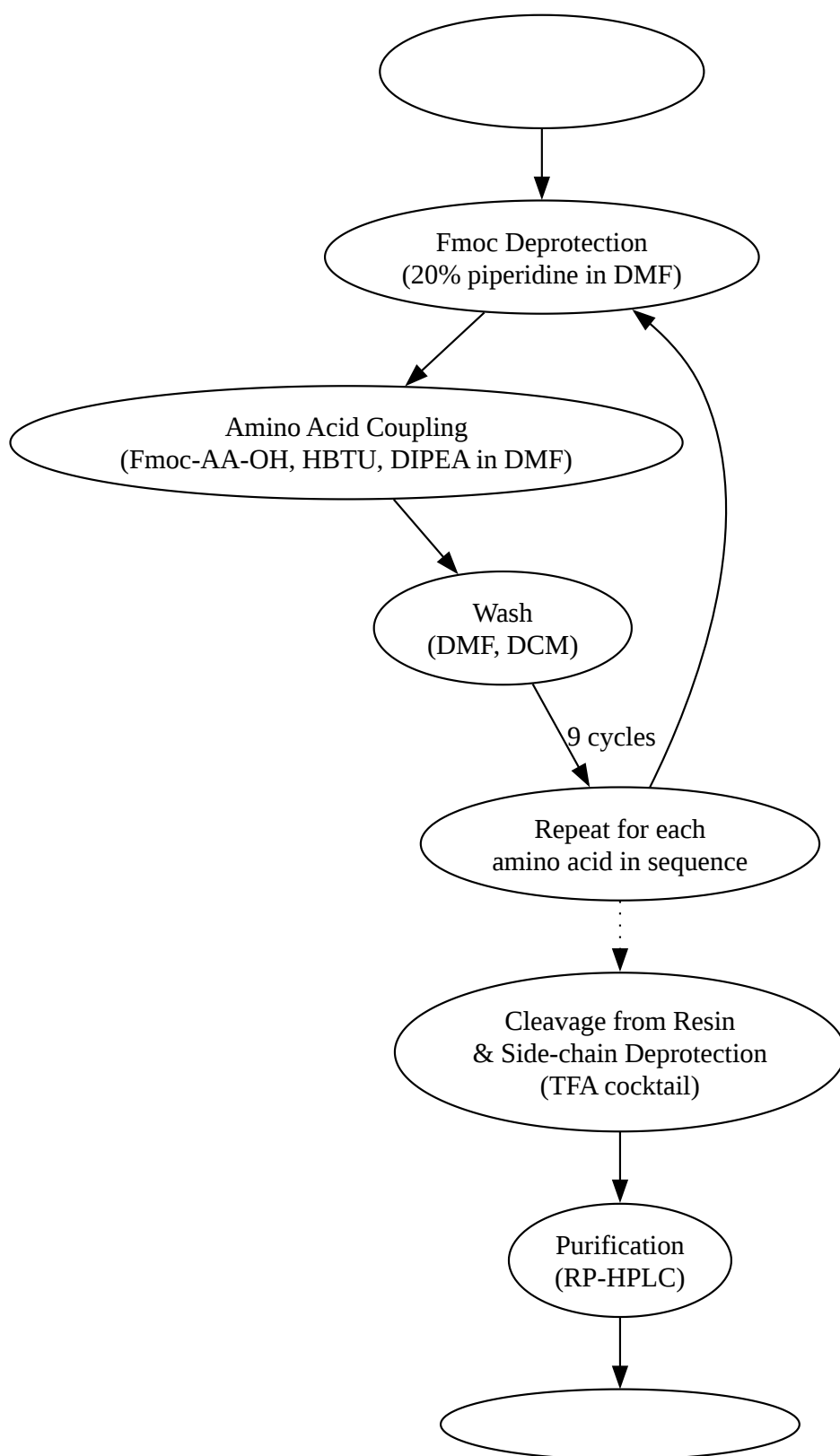
In the Phase I study (NCT01986426), LTX-315 was generally well-tolerated.

Adverse Event Type	Most Common Grade 1-2 Events	Most Common Grade 3-4 Events
Treatment-Related	Transient hypotension (46%), flushing (28%), injection site reactions (38%)	Hypersensitivity/anaphylaxis (10%)
Data from Spicer et al., Clin Cancer Res, 2021.[10]		

Experimental Protocols

Solid-Phase Peptide Synthesis of LTX-315

This protocol outlines the general procedure for synthesizing LTX-315 (K-K-W-W-K-K-W-Dip-K-NH₂) using Fmoc/tBu solid-phase peptide synthesis (SPPS).



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